REACTION_CXSMILES
|
[F:1][C:2]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([N+]([O-])=O)[C:3]=1[C:4]#[N:5].[Cl-:14].[Ca+2].[Cl-].ClCl>>[Cl:14][C:6]1[CH:7]=[CH:8][C:9]([F:10])=[C:2]([F:1])[C:3]=1[C:4]#[N:5] |f:1.2.3|
|
Name
|
liquid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After a reaction time of 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The remaining nitrous gases are purged with air
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled off under vacuum over a short Vigreux column
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C(=C(C=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 89 mmol | |
AMOUNT: MASS | 15.5 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 987.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |